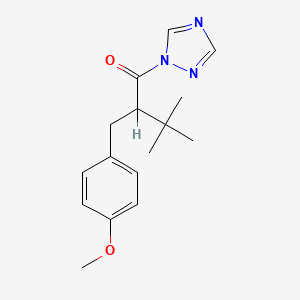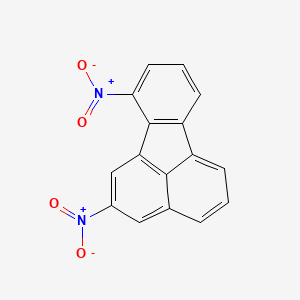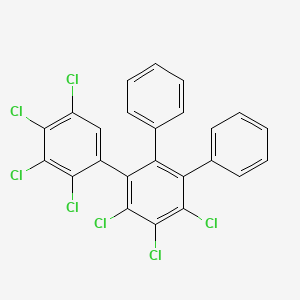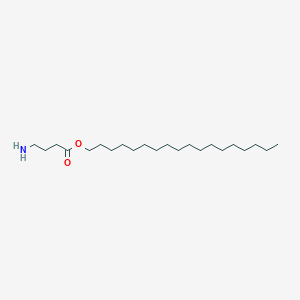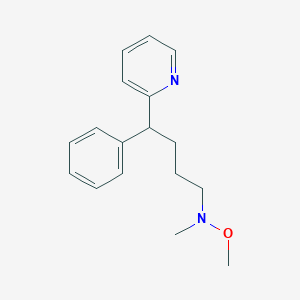
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is an organic compound that features a complex structure with a combination of aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and perform a series of functional group transformations to introduce the methoxy, methyl, and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in fully saturated aliphatic compounds.
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-methoxy-N-methyl-4-phenylbutanamide
- N-methyl-4-phenoxybenzylamine
- N-methyl-4-phenylbutanamide
Uniqueness
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is unique due to the presence of both a pyridine ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H22N2O |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C17H22N2O/c1-19(20-2)14-8-11-16(15-9-4-3-5-10-15)17-12-6-7-13-18-17/h3-7,9-10,12-13,16H,8,11,14H2,1-2H3 |
Clave InChI |
JHTBNFDMWAXIAB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(C1=CC=CC=C1)C2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
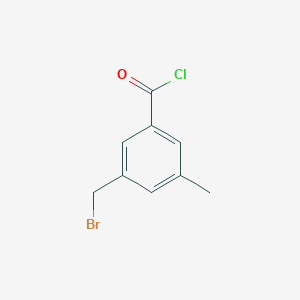
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
